molecular formula C8H5Br2FO B13706978 2,2-dibromo-1-(3-fluorophenyl)ethanone

2,2-dibromo-1-(3-fluorophenyl)ethanone

Katalognummer: B13706978
Molekulargewicht: 295.93 g/mol
InChI-Schlüssel: NZHQKSNIAYKLQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-dibromo-1-(3-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.931 g/mol . It is characterized by the presence of two bromine atoms and a fluorine atom attached to a phenyl ring, making it a halogenated ketone. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(3-fluorophenyl)ethanone typically involves the bromination of 1-(3-fluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-dibromo-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-dibromo-1-(3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-dibromo-1-(3-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. The fluorine atom on the phenyl ring can influence the reactivity and stability of the compound through inductive and resonance effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-dibromo-1-(3-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the compound’s reactivity, making it useful in specific chemical reactions and applications .

Eigenschaften

Molekularformel

C8H5Br2FO

Molekulargewicht

295.93 g/mol

IUPAC-Name

2,2-dibromo-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H

InChI-Schlüssel

NZHQKSNIAYKLQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(=O)C(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.